molecular formula C16H13ClN2O4S B1227292 2-Chloro-5-[[[[(3-methoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid

2-Chloro-5-[[[[(3-methoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid

Cat. No. B1227292
M. Wt: 364.8 g/mol
InChI Key: YJOGCPFPWBFJHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-[[[[(3-methoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid is a member of thioureas.

Scientific Research Applications

Electrochemical Behavior

  • Electrochemical Reduction Mechanism : The study by Mandić, Nigović, and Šimunić (2004) on related azo benzoic acids, including 2-hydroxy-5-sulfophenyl-azo-benzoic acid, reveals insights into the electrochemical reduction mechanism of such compounds. This research highlights the impact of sulfo substituents on the electrochemical behavior and proposes a reduction mechanism leading to amino salicylic acid and sulfanilic acid (Mandić, Nigović, & Šimunić, 2004).

Synthesis and Characterization

  • Synthesis and Biological Evaluation : Bhat et al. (2016) synthesized a series of oxadiazole derivatives starting from 3-chloro-2-fluoro benzoic acid, which has structural similarities. These compounds were characterized and evaluated for biological activities, providing a framework for understanding the synthesis and potential applications of related compounds (Bhat et al., 2016).

Biological Activities

  • Antibacterial Activity of Schiff Bases : Parekh et al. (2005) investigated the synthesis of Schiff bases derived from 4-aminobenzoic acid, demonstrating their potential as antibacterial agents. This study provides insights into the biological applications of benzoic acid derivatives in combating bacterial strains (Parekh et al., 2005).
  • Industrial Process for SGLT2 Inhibitors : Zhang et al. (2022) describe the industrial-scale synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, an intermediate for SGLT2 inhibitors used in diabetes therapy. This demonstrates the pharmaceutical application of such compounds (Zhang et al., 2022).

Chemical Transformations

  • Transformation and Excretion of Drugs : Arita et al. (1970) studied the transformation of metoclopramide, a drug structurally related to benzoic acid derivatives, in rabbits. This research provides insight into how such compounds are metabolized and excreted in biological systems (Arita et al., 1970).

Photodecomposition Studies

  • Photodecomposition of Chlorobenzoic Acids : Crosby and Leitis (1969) investigated the ultraviolet irradiation of chlorobenzoic acids, which leads to the replacement of chlorine with hydroxyl and hydrogen. This study is relevant for understanding the environmental degradation of such compounds (Crosby & Leitis, 1969).

properties

Product Name

2-Chloro-5-[[[[(3-methoxyphenyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]benzoic acid

Molecular Formula

C16H13ClN2O4S

Molecular Weight

364.8 g/mol

IUPAC Name

2-chloro-5-[(3-methoxybenzoyl)carbamothioylamino]benzoic acid

InChI

InChI=1S/C16H13ClN2O4S/c1-23-11-4-2-3-9(7-11)14(20)19-16(24)18-10-5-6-13(17)12(8-10)15(21)22/h2-8H,1H3,(H,21,22)(H2,18,19,20,24)

InChI Key

YJOGCPFPWBFJHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)Cl)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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